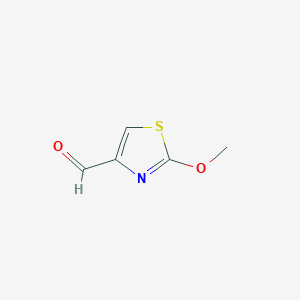

2-Methoxy-1,3-Thiazol-4-carbaldehyd

Übersicht

Beschreibung

Fentiazac ist ein Thiazol-basiertes nichtsteroidales Antirheumatikum (NSAR), das zur Behandlung von Gelenk- und Muskelschmerzen entwickelt wurde. Wie die meisten anderen NSAR wirkt es durch Hemmung der Prostaglandinsynthese, und zwar durch nicht-selektive Hemmung sowohl des Cyclooxygenase-1- (COX-1) als auch des Cyclooxygenase-2- (COX-2) Enzyms .

Herstellungsmethoden

Fentiazac wurde erstmals 1974 beschrieben und mit der Hantzsch-Thiazolsynthese hergestellt . Diese Methode beinhaltet die Reaktion eines Thioamids mit einem Halogenketon in Gegenwart einer Base zur Bildung des Thiazolrings. Der spezifische Syntheseweg für Fentiazac beinhaltet die Reaktion von 4-Chlorbenzaldehyd mit Thioharnstoff zur Bildung von 4-Chlorphenylthioharnstoff, der dann mit Phenacylbromid cyclisiert wird, um den Thiazolring zu bilden. Die resultierende Verbindung wird dann mit Chloressigsäure acyliert, um Fentiazac zu bilden .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 2-Methoxy-1,3-thiazole-4-carbaldehyde exhibits notable antimicrobial activity. Studies have shown that derivatives of thiazoles possess significant efficacy against various bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, modifications of thiazoles have been linked to enhanced activity against melanoma and prostate cancer cells through mechanisms such as tubulin polymerization inhibition .

Medicinal Chemistry Applications

In medicinal chemistry, 2-Methoxy-1,3-thiazole-4-carbaldehyde serves as a building block for synthesizing novel pharmaceutical agents. Its derivatives are being explored for treating conditions such as:

- Neurological Disorders : Compounds derived from this thiazole have shown promise in modulating neuroreceptor activity.

- Antidiabetic Agents : Some thiazole derivatives have been reported to improve insulin sensitivity and exhibit antidiabetic effects .

Case Study 1: Anticancer Activity

A study published in 2009 highlighted the synthesis of thiazole derivatives exhibiting potent anticancer activity. These compounds demonstrated improved antiproliferative effects against melanoma and prostate cancer cells compared to earlier compounds . The structure-activity relationship (SAR) indicated that modifications in the thiazole ring significantly influenced their biological activity.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole derivatives, including 2-Methoxy-1,3-thiazole-4-carbaldehyde. The study found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with a broad spectrum of biological activities .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Vorbereitungsmethoden

Fentiazac was first described in 1974 and synthesized using the Hantzsch thiazole synthesis . This method involves the reaction of a thioamide with a haloketone in the presence of a base to form the thiazole ring. The specific synthetic route for Fentiazac involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea, which is then cyclized with phenacyl bromide to form the thiazole ring. The resulting compound is then acylated with chloroacetic acid to form Fentiazac .

Analyse Chemischer Reaktionen

Fentiazac unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Fentiazac kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Thiazolidine zu bilden.

Substitution: Fentiazac kann Substitutionsreaktionen am Thiazolring eingehen, insbesondere an den 2- und 5-Positionen.

Hydrolyse: Die Estergruppe in Fentiazac kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid zur Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion und saure oder basische Bedingungen zur Hydrolyse. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone, Thiazolidine und Carbonsäuren .

Vergleich Mit ähnlichen Verbindungen

Fentiazac ähnelt anderen Thiazol-basierten NSAR, wie zum Beispiel Fenclozicsäure. Es ist einzigartig in seiner spezifischen chemischen Struktur, die eine 4-Chlorphenylgruppe an der 2-Position des Thiazolrings und eine Phenylgruppe an der 5-Position enthält . Diese Struktur verleiht Fentiazac besondere pharmakologische Eigenschaften, einschließlich seiner Potenz und Selektivität für COX-Enzyme .

Zu den ähnlichen Verbindungen gehören:

Fenclozicsäure: Ein weiteres Thiazol-basiertes NSAR mit ähnlichen entzündungshemmenden Eigenschaften.

Flufenaminsäure: Ein Fenamat-NSAR mit ähnlichem Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Diclofenac: Ein weit verbreitetes NSAR mit unterschiedlicher chemischer Struktur, aber ähnlichen entzündungshemmenden Wirkungen.

Biologische Aktivität

2-Methoxy-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a thiazole ring, a methoxy group, and an aldehyde functional group, has been studied for its potential applications in various therapeutic areas including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-1,3-thiazole-4-carbaldehyde is C₅H₅NO₂S, with a molecular weight of approximately 143.17 g/mol. Its structural features include:

- A thiazole ring which contributes to its biological activity.

- A methoxy group at position 2 that influences its reactivity and interaction with biological targets.

- An aldehyde group that can participate in various chemical reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-Methoxy-1,3-thiazole-4-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various microbial pathogens. For instance:

- In vitro studies demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL.

- In vivo studies further confirmed these findings, showing reduced infection rates in animal models treated with thiazole derivatives.

Anticancer Activity

The anticancer potential of 2-Methoxy-1,3-thiazole-4-carbaldehyde has been explored through various assays:

- MTT assays revealed that this compound exhibits cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A431 (skin cancer), with IC50 values ranging from 20 to 50 µM .

- Mechanistic studies suggest that the compound may act by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Antioxidant Activity

Thiazole derivatives have also been studied for their antioxidant properties:

- DPPH and ABTS assays indicated that 2-Methoxy-1,3-thiazole-4-carbaldehyde effectively scavenges free radicals, with IC50 values demonstrating its ability to protect cells from oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often correlated with their structural features. Key observations include:

- The presence of electron-donating groups (like methoxy) enhances the compound's reactivity and biological efficacy.

- Modifications at specific positions on the thiazole ring can significantly alter the potency against different biological targets .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial effectiveness of various thiazole derivatives including 2-Methoxy-1,3-thiazole-4-carbaldehyde. The research involved testing against a panel of bacterial strains and fungi, revealing promising results that support further development into therapeutic agents.

| Compound | Microbial Target | MIC (µg/mL) |

|---|---|---|

| 2-Methoxy-1,3-thiazole-4-carbaldehyde | Staphylococcus aureus | 25 |

| Escherichia coli | 30 | |

| Candida albicans | 40 |

Case Study 2: Anticancer Properties

Another significant study evaluated the anticancer properties of this compound on HepG2 cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

Eigenschaften

IUPAC Name |

2-methoxy-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5-6-4(2-7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRLCQLUQDGDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106331-75-3 | |

| Record name | 2-methoxy-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.